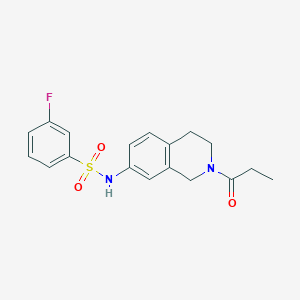

3-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Description

This compound features a tetrahydroisoquinoline scaffold substituted at the 2-position with a propionyl group (CH₂CH₂CO-) and at the 7-position with a 3-fluorobenzenesulfonamide moiety. Such structural features are critical for interactions with biological targets, particularly enzymes or receptors where sulfonamides often act as inhibitors .

Properties

IUPAC Name |

3-fluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3S/c1-2-18(22)21-9-8-13-6-7-16(10-14(13)12-21)20-25(23,24)17-5-3-4-15(19)11-17/h3-7,10-11,20H,2,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIXOBWEIPLEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHFNOS

- Molecular Weight : 392.4 g/mol

| Property | Value |

|---|---|

| CAS Number | 955693-64-8 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including proteins involved in cellular signaling pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to altered cellular functions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : Research has shown that this class of compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation markers such as Ki-67 and PCNA.

Neuroprotective Effects

The tetrahydroisoquinoline moiety has been associated with neuroprotective effects. Compounds containing this structure have demonstrated:

- Reduction in Oxidative Stress : By scavenging free radicals and enhancing antioxidant enzyme activities.

- Neurotransmitter Modulation : Potentially affecting dopamine and serotonin levels, which may be beneficial in treating neurodegenerative diseases.

Case Studies

-

Study on Anticancer Properties :

- A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound inhibited cell growth with an IC value in the micromolar range. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase.

-

Neuroprotective Study :

- In a model of oxidative stress-induced neuronal damage, treatment with the compound resulted in a significant decrease in neuronal cell death compared to untreated controls. This was measured using lactate dehydrogenase (LDH) release assays.

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound led to a reduction in tumor size compared to controls.

Pharmacokinetics

The pharmacokinetic profile has not been extensively studied; however, preliminary data suggest moderate bioavailability with hepatic metabolism as a primary route of elimination.

Comparison with Similar Compounds

Variations in Acyl/Sulfonyl Substituents

The acyl group at the 2-position of the tetrahydroisoquinoline scaffold varies significantly among analogs, impacting physicochemical properties:

Key Observations :

- Propionyl vs.

- Trifluoroacetyl : Introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets but reduce solubility .

- Sulfonyl vs. Acyl : Sulfonyl groups (e.g., in ) increase polarity and hydrogen-bonding capacity, favoring interactions with polar enzyme active sites.

Sulfonamide Substitution Patterns

The sulfonamide’s aromatic ring substituents modulate electronic properties and steric effects:

Key Observations :

- 3-Fluoro vs. 4-Fluoro : The target’s 3-fluoro substituent directs electron withdrawal to the sulfonamide’s nitrogen, increasing its acidity compared to 4-fluoro analogs .

- Methoxy/Ethoxy Groups : Electron-donating groups like methoxy () or ethoxy () improve aqueous solubility but may reduce binding affinity in hydrophobic environments.

Scaffold Modifications

- Tetrahydroisoquinoline vs. Tetrahydroquinoline: ’s compound uses a tetrahydroquinoline scaffold, which differs in nitrogen position and ring fusion.

Q & A

Basic: How can researchers design a scalable synthesis route for 3-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide while minimizing hazardous byproducts?

Methodological Answer:

A scalable synthesis should prioritize atom economy and green chemistry principles. Begin with coupling the tetrahydroisoquinoline core to the benzenesulfonamide group using a sulfonylation reaction under mild conditions (e.g., pyridine as a base and solvent to minimize side reactions). Optimize stoichiometry to reduce excess reagents, and employ catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency . For the propionyl group, use acylation reagents such as propionic anhydride in a controlled environment to avoid over-acylation. Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Incorporate solvent recovery systems (e.g., distillation for pyridine) and substitute hazardous solvents with biodegradable alternatives (e.g., ethyl acetate/water mixtures) to align with green chemistry principles .

Advanced: What computational and experimental methods resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Contradictions in crystallographic data often arise from disordered solvent molecules or flexible substituents. Use SHELX programs (e.g., SHELXL for refinement) to model disorder by partitioning occupancy ratios and applying restraints to bond lengths/angles . Validate against high-resolution data (≤ 1.0 Å) to reduce ambiguity. For computational validation, perform DFT (Density Functional Theory) calculations to compare theoretical and experimental bond geometries. Tools like Gaussian or ORCA can model intramolecular interactions (e.g., hydrogen bonds between the sulfonamide and tetrahydroisoquinoline groups). Cross-reference with spectroscopic data (e.g., NMR NOE effects) to confirm spatial arrangements .

Basic: How can researchers optimize in vitro assays to evaluate biological activity while addressing solubility challenges?

Methodological Answer:

Solubility issues in aqueous buffers can be mitigated by:

- Solvent selection : Use DMSO at ≤1% (v/v) for stock solutions, followed by dilution in PBS or cell culture media.

- Surfactant additives : Include non-ionic detergents (e.g., Tween-80) to enhance dispersion.

- Probing structural analogs : Modify the propionyl or fluorine groups to improve hydrophilicity without compromising activity .

For assay design, employ dose-response curves with controls for solvent cytotoxicity. Use high-content screening (HCS) to track cellular uptake and localization, ensuring the compound’s stability under assay conditions (e.g., pH 7.4, 37°C) .

Advanced: How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

Methodological Answer:

Discrepancies often stem from dynamic effects (e.g., tautomerism) or incorrect conformational models.

- NMR : Compare experimental / spectra with DFT-predicted chemical shifts (using software like ACD/Labs or MestReNova). Account for solvent effects (e.g., DMSO-d6 vs. CDCl3) and temperature-dependent conformational changes.

- IR : Assign peaks using vibrational frequency calculations (e.g., B3LYP/6-31G* level) and cross-validate with experimental bands (e.g., sulfonamide S=O stretches at ~1350 cm) .

For unresolved contradictions, synthesize isotopically labeled analogs (e.g., -labeled) to track electronic environments .

Advanced: What are best practices for validating molecular docking simulations involving this sulfonamide derivative?

Methodological Answer:

- Target preparation : Use cryo-EM or X-ray structures of the target protein (e.g., carbonic anhydrase) with resolved active sites. Remove crystallographic water molecules unless critical for binding.

- Ligand parameterization : Assign partial charges via semi-empirical methods (e.g., AM1-BCC) and validate against quantum-mechanical calculations .

- Docking protocols : Perform ensemble docking with multiple protein conformations (e.g., from molecular dynamics simulations) to account for flexibility. Use consensus scoring (e.g., Glide, AutoDock Vina) to prioritize binding poses.

- Experimental validation : Compare docking scores with IC values from enzyme inhibition assays. Use SPR (Surface Plasmon Resonance) to measure binding kinetics and confirm predicted interactions (e.g., hydrogen bonds with the sulfonamide group) .

Basic: How can researchers apply sustainable chemistry principles to the synthesis and purification of this compound?

Methodological Answer:

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for extraction steps .

- Catalysis : Use immobilized enzymes (e.g., lipases) for acylation steps to reduce waste.

- Purification : Employ flash chromatography with silica gel modified with ionic liquids to enhance separation efficiency. Consider mechanochemical synthesis (ball milling) for solvent-free reactions .

- Waste management : Implement in-line neutralization of acidic/byproduct streams (e.g., using bicarbonate scrubbers).

Advanced: What strategies resolve synthetic challenges in introducing the 3-fluoro group onto the benzenesulfonamide moiety?

Methodological Answer:

Fluorination at the meta position requires precise regiocontrol. Strategies include:

- Directed ortho/meta fluorination : Use directing groups (e.g., sulfonic acid) with Pd-catalyzed C-H activation and electrophilic fluorinating agents (e.g., NFSI).

- Halogen exchange : Start with a 3-nitro intermediate, reduce to amine, and perform Sandmeyer fluorination with HF-pyridine .

- Late-stage fluorination : Employ Balz-Schiemann reaction on a pre-formed sulfonamide-diazonium salt. Monitor reaction progress via NMR to optimize yield and purity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment.

- Thermal analysis : Perform DSC (Differential Scanning Calorimetry) to identify melting points and polymorphic transitions.

- Stability studies : Store samples under accelerated conditions (40°C/75% RH) and monitor degradation via LC-MS. Identify hydrolytic cleavage points (e.g., propionyl group) using stress testing (acid/base/peroxide) .

Advanced: How can researchers leverage AI-driven tools for retrosynthetic analysis of this compound?

Methodological Answer:

- Algorithm selection : Use IBM RXN for Chemistry or ASKCOS to generate retrosynthetic pathways. Input the SMILES string and prioritize routes with commercially available building blocks.

- Pathway validation : Cross-reference AI-generated steps with literature methods for analogous sulfonamides (e.g., ’s sulfonylation protocol) .

- Optimization : Apply Monte Carlo tree search (MCTS) to evaluate reaction feasibility based on yield data and solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.